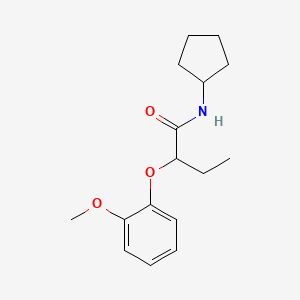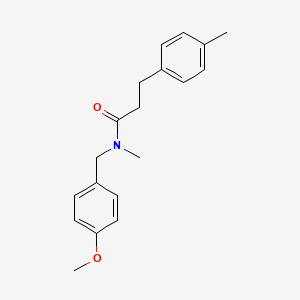![molecular formula C12H13N3O4S2 B4442967 N-[5-[(2-methoxyphenyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B4442967.png)
N-[5-[(2-methoxyphenyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide
Vue d'ensemble
Description
N-[5-[(2-methoxyphenyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide is a compound that belongs to the class of sulfonamides.
Méthodes De Préparation
The synthesis of N-[5-[(2-methoxyphenyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide involves several steps. One common method includes the reaction of 2-methoxybenzenesulfonamide with thioamide under specific conditions to form the thiazole ring. The reaction is typically carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol. The final product is obtained after purification through recrystallization .
Analyse Des Réactions Chimiques
N-[5-[(2-methoxyphenyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Applications De Recherche Scientifique
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria.
Medicine: It is being investigated for its potential use in the treatment of bacterial infections and other diseases.
Industry: The compound is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[5-[(2-methoxyphenyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide involves the inhibition of bacterial growth by interfering with the synthesis of folic acid. The compound competes with para-aminobenzoic acid (PABA) for the active site of the enzyme dihydropteroate synthase, which is essential for the production of folic acid in bacteria. This inhibition prevents the bacteria from synthesizing DNA, RNA, and proteins, ultimately leading to their death .
Comparaison Avec Des Composés Similaires
N-[5-[(2-methoxyphenyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide can be compared with other sulfonamide derivatives such as:
- N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}acetamide
- N-{4-[(3-methoxyphenyl)sulfamoyl]phenyl}acetamide
- 4-amino-N-(2-methoxyphenyl)benzenesulfonamide
- 4-amino-N-(3-methoxyphenyl)benzenesulfonamide
These compounds share similar structural motifs but differ in their specific functional groups and biological activities. This compound is unique due to its thiazole ring, which imparts distinct chemical and biological properties .
Propriétés
IUPAC Name |
N-[5-[(2-methoxyphenyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S2/c1-8(16)14-12-13-7-11(20-12)21(17,18)15-9-5-3-4-6-10(9)19-2/h3-7,15H,1-2H3,(H,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEMTVHYSUNERQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)S(=O)(=O)NC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-FLUORO-2-METHOXY-N-[2-(METHYLSULFANYL)PHENYL]BENZENE-1-SULFONAMIDE](/img/structure/B4442890.png)
![1-[(dimethylamino)sulfonyl]-N-(4-isopropylphenyl)-4-piperidinecarboxamide](/img/structure/B4442895.png)

![2-methyl-N-(3-methylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4442914.png)


![2-{[4-(dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B4442936.png)
![1-(5-chloro-2-methylphenyl)-4-[3-(4-methylphenyl)propanoyl]piperazine](/img/structure/B4442940.png)

![3-amino-N-(3-chloro-4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4442963.png)
![1-(4-chlorophenyl)-5-{[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-tetrazole](/img/structure/B4442964.png)
![1-[(dimethylamino)sulfonyl]-N-[4-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4442974.png)
![N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-1-(phenylcarbonyl)piperidine-4-carboxamide](/img/structure/B4442987.png)
